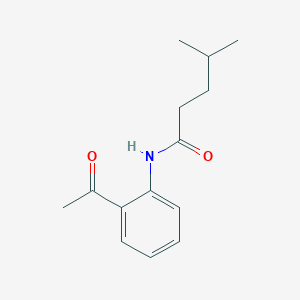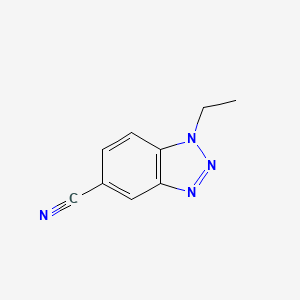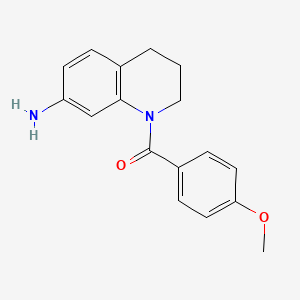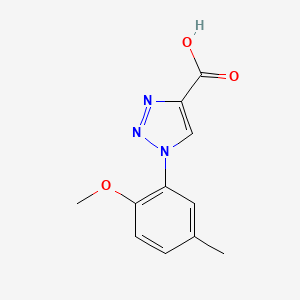
N-(2-acetylphenyl)-4-methylpentanamide
Descripción general
Descripción
N-(2-acetylphenyl)-4-methylpentanamide, commonly known as N-phenylacetyl-L-prolylglycine ethyl ester (or Noopept), is a synthetic nootropic compound. It was first developed in Russia in the 1990s and has gained popularity in recent years due to its cognitive-enhancing effects.
Aplicaciones Científicas De Investigación
Biochemical Decomposition and Herbicide Analysis
N-(2-acetylphenyl)-4-methylpentanamide and its related compounds have been studied for their biochemical decomposition. Research by Sharabi and Bordeleau (1969) focused on organisms capable of decomposing N-(3,4-dichlorophenyl)-2-methylpentanamide, a compound similar to N-(2-acetylphenyl)-4-methylpentanamide. They identified primary products of decomposition and examined the enzyme responsible for hydrolysis of these compounds (Sharabi & Bordeleau, 1969).
Synthesis and Antibacterial Applications
Filippov et al. (1998) explored the synthesis of the antibiotically active part of agrocin 84, which relates to the chemical structure of N-(2-acetylphenyl)-4-methylpentanamide. This study highlights the potential of similar compounds in antibiotic synthesis (Filippov et al., 1998).
Anticonvulsant Activity
Robertson et al. (1987) investigated the anticonvulsant activity of compounds structurally related to N-(2-acetylphenyl)-4-methylpentanamide. Their study provides insights into the potential neurological applications of such compounds (Robertson et al., 1987).
Synthesis and Molecular Analysis
Other studies have focused on the synthesis and molecular analysis of compounds structurally related to N-(2-acetylphenyl)-4-methylpentanamide. For instance, Al-Shiekh et al. (2004) and Selič & Stanovnik (1997) explored the synthesis of various heterocyclic compounds, offering insights into the diverse chemical applications of similar structures (Al-Shiekh et al., 2004); (Selič & Stanovnik, 1997).
Antimicrobial and Antitumor Properties
Studies by Baranovskyi et al. (2018) and Khalifa & Algothami (2020) explored the antimicrobial and antitumor properties of compounds containing fragments similar to N-(2-acetylphenyl)-4-methylpentanamide. These studies contribute to understanding the potential medical applications of such compounds (Baranovskyi et al., 2018); (Khalifa & Algothami, 2020).
Propiedades
IUPAC Name |
N-(2-acetylphenyl)-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10(2)8-9-14(17)15-13-7-5-4-6-12(13)11(3)16/h4-7,10H,8-9H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBDNUNLWQQOBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)NC1=CC=CC=C1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetylphenyl)-4-methylpentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Pyridin-3-ylmethylamino)methyl]phenol](/img/structure/B1414779.png)
![2-[(5-Chloro-2-methoxyphenyl)amino]acetic acid](/img/structure/B1414782.png)




![N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine](/img/structure/B1414790.png)



![N-(2-{[(2,4-dichlorophenyl)methyl]amino}ethyl)acetamide](/img/structure/B1414796.png)

